REACTION_CXSMILES
|
[CH2:1]([OH:14])[C:2]#[C:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].C(O[SiH](OCC)OCC)C.C1COCC1>O.O.O.[Rh](Cl)(Cl)Cl.O.[N+]([O-])([O-])=O.[Cu+2].O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.O>[CH2:1]([OH:14])/[CH:2]=[CH:3]\[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].[CH2:1]([OH:14])[CH:2]=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:3.4.5.6,7.8.9.10.11.12.13.14.15.16.17|
|
Name
|
|
Quantity
|
98 mg
|
Type
|
reactant
|
Smiles
|
C(C#CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)O[SiH](OCC)OCC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.3 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.[Rh](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5.8 mg
|
Type
|
catalyst
|
Smiles
|
O.[N+](=O)([O-])[O-].[Cu+2].O.O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
Z-2-Tridecen-1-ol
|
Type
|
product
|
Smiles
|
C(\C=C/CCCCCCCCCC)O
|
Name
|
2-tridecene-1-ol
|
Type
|
product
|
Smiles
|
C(C=CCCCCCCCCCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.48 mmol | |
AMOUNT: MASS | 96 mg | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 192% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |